molecular formula C15H11I3NNaO7S B1683036 Triiodothyronine sulfate CAS No. 31135-55-4

Triiodothyronine sulfate

Cat. No. B1683036
CAS RN: 31135-55-4
M. Wt: 753.0162
InChI Key: UWRSKBUXXCXAKC-YDALLXLXSA-M
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Description

Triiodothyronine, also known as T3, is a thyroid hormone. It affects almost every physiological process in the body, including growth and development, metabolism, body temperature, and heart rate . It stimulates the production of myelin, the production of neurotransmitters, and the growth of axons .


Synthesis Analysis

Triiodothyronine Sulfate (T3S) may be an obligatory intermediate metabolic of the metabolism of thyroid gland hormones invertebrates in peripheral during the process of deiodination of the inactive form of the thyroid gland hormones, thyroxine(T4), into the active form triiodothyronine (T3) . A reliable procedure for the estimation of T3S accurately in blood serum will be of great importance for medical, biochemical, and physiological investigations .


Molecular Structure Analysis

The thyroid hormones thyroxine and triiodothyronine are small molecules that have a big biological impact. They regulate metabolism in almost all cells, and are essential for the development and maturation of the central nervous system, the musculoskeletal system, and the lungs .


Chemical Reactions Analysis

Several metabolic products that derive from l-thyroxine (T4) and 3,3′5-l-triiodothyronine (T3), the main thyroid hormones secreted by the thyroid gland, possess biologic activities. Among these metabolites or derivatives showing physiological actions some have received greater attention: diiodothyronines, iodothyronamines, acetic acid analogues .


Physical And Chemical Properties Analysis

The thyroid hormones thyroxine and triiodothyronine are small molecules that have a big biological impact. They regulate metabolism in almost all cells, and are essential for the development and maturation of the central nervous system, the musculoskeletal system, and the lungs .

Scientific Research Applications

Metabolic Functions in Developing Sheep

Research by Wu et al. (2008) discovered that 3′-Monoiodothyronine Sulfate and Triac Sulfate are thyroid hormone metabolites in developing sheep. These metabolites play a crucial role in fetal thyroid hormone metabolism, with significant changes observed in serum levels at different stages of gestation and post-birth.

Influence on Depression Treatment

A study by Cooper-Kazaz et al. (2009) examined the effect of genetic variation in type 1 deiodinase on the efficacy of triiodothyronine (T3) in enhancing the antidepressant effect of sertraline. The results suggested that individuals with certain genetic variations responded more effectively to T3 supplementation in depression treatment.

Cardiopulmonary Bypass in Infants and Children

The Triiodothyronine for Infants and Children Undergoing Cardiopulmonary Bypass (TRICC) study, detailed by Portman et al. (2004), focused on the safety and efficacy of triiodothyronine supplementation in young patients undergoing surgery for congenital heart disease. The study aimed to address postoperative complications associated with cardiopulmonary bypass.

Thyroid Hormone Regulation in Aplysia californica

Research by Gerencser et al. (2003) showed that triiodothyronine stimulates sulfate absorption in the gut of Aplysia californica via protein synthesis. This finding highlights the broader impact of thyroid hormones on different biological systems beyond conventional mammalian models.

Outcome in Acute Stroke Patients

A study by Alevizaki et al. (2007) found that low triiodothyronine levels could predict clinical outcomes in patients with acute stroke, indicating the hormone's potential role in managing and predicting stroke-related health issues.

Dose-Dependent Effects on Osteogenic Differentiation

Research by Boeloni et al. (2009) explored the dose-dependent effects of triiodothyronine on the osteogenic differentiation of rat bone marrow mesenchymal stem cells. This study provides insights into how T3 concentrations influence bone health and regeneration.

Safety And Hazards

Levothyroxine (LT4) is the mainstay therapy for hypothyroidism, but its bioavailability can be hampered by many conditions, such as concomitant diseases, interfering medications and foods, switch of brands, and noncompliance . T3 at the doses used (up to 50 µg/d) is safe and well tolerated by most patients; potential adverse effects should be monitored but should not deter clinicians from its use .

Future Directions

In this review, we summarize the current knowledge about TH delivery, conversions, and function in the developing mammalian brain. We also discuss their potential role in vertebrate brain evolution and offer future directions for research aimed at elucidating TH signaling in nervous system development .

properties

IUPAC Name

(2S)-2-amino-3-[3,5-diiodo-4-(3-iodo-4-sulfooxyphenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO7S/c16-9-6-8(1-2-13(9)26-27(22,23)24)25-14-10(17)3-7(4-11(14)18)5-12(19)15(20)21/h1-4,6,12H,5,19H2,(H,20,21)(H,22,23,24)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQYQXVJBNDCGY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185066
Record name Triiodothyronine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Triiodothyronine sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Triiodothyronine sulfate

CAS RN

31135-55-4
Record name Triiodothyronine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31135-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triiodothyronine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triiodothyronine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triiodothyronine sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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